N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization at specific positions to introduce the desired substituents. Common reagents used in these reactions include fluorobenzyl halides, dimethylpyrazoles, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
N~4~-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a TRK inhibitor, which could be useful in studying cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in treating cancers and other diseases associated with TRK overexpression.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N4-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with TRKs. These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways. By inhibiting TRKs, this compound can disrupt the downstream signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 1H-Pyrazolo[3,4-b]quinolines
Uniqueness
N~4~-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its specific substitution pattern and its potent activity as a TRK inhibitor. This unique combination of structural features and biological activity makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H21FN6O |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21FN6O/c1-12-8-17(18-10-23-27(4)20(18)24-12)21(29)25-19-13(2)26-28(14(19)3)11-15-6-5-7-16(22)9-15/h5-10H,11H2,1-4H3,(H,25,29) |
InChI Key |
JJCMRYMSDLARMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(N(N=C3C)CC4=CC(=CC=C4)F)C |
Origin of Product |
United States |
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